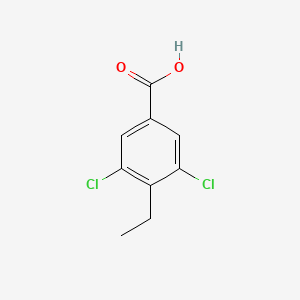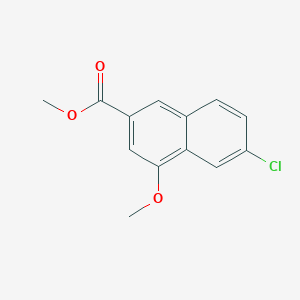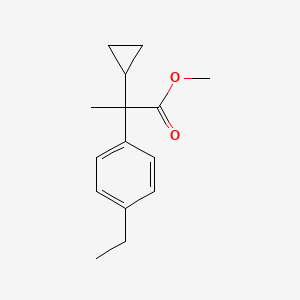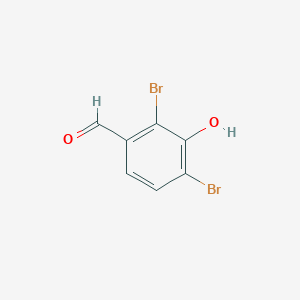
3,5-Dichloro-4-ethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-ethylbenzoic acid is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an ethyl group at the 4th position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-ethylbenzoic acid typically involves the chlorination of 4-ethylbenzoic acid. One common method includes the use of thionyl chloride (SOCl2) to convert 4-ethylbenzoic acid to its corresponding acid chloride, followed by chlorination using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dichloro-4-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 3,5-dichloro-4-ethylbenzamide or 3,5-dichloro-4-ethylthiobenzoic acid.
Oxidation: Conversion to 3,5-dichloro-4-carboxybenzoic acid.
Reduction: Formation of 3,5-dichloro-4-ethylbenzyl alcohol.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-ethylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular components through its reactive chlorine atoms and carboxylic acid group. These interactions can lead to the inhibition of enzyme activity or disruption of cellular membranes, contributing to its antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research .
Comparación Con Compuestos Similares
3,5-Dichlorobenzoic acid: Lacks the ethyl group, making it less hydrophobic.
4-Ethylbenzoic acid: Lacks the chlorine atoms, resulting in different reactivity and applications.
3,5-Dichloro-4-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: 3,5-Dichloro-4-ethylbenzoic acid is unique due to the combination of chlorine atoms and an ethyl group on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H8Cl2O2 |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
3,5-dichloro-4-ethylbenzoic acid |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-6-7(10)3-5(9(12)13)4-8(6)11/h3-4H,2H2,1H3,(H,12,13) |
Clave InChI |
ZZANSOXDSOHNHN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)

![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)




